1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
Overview
Description
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a trimethylsilyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with trimethylsilyl acetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or copper-based catalyst, and may require heating to facilitate the formation of the ethynyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole: Lacks the trimethylsilyl ethynyl group.
4-Ethynyl-1H-pyrazole: Lacks the methyl group.
Trimethylsilyl acetylene: A simpler compound without the pyrazole ring.
Properties
IUPAC Name |
trimethyl-[2-(1-methylpyrazol-4-yl)ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2Si/c1-11-8-9(7-10-11)5-6-12(2,3)4/h7-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPGLFARXMXYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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